2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine
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Overview
Description
2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine is a complex organic compound featuring a piperidine ring substituted with a benzenesulfonyl group and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with a chloropyrimidine derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine
- 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile
- 2-[1-(Benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
Uniqueness
2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-10-17-15(18-11-12)19-8-6-14(7-9-19)22(20,21)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZTMQVZNRXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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